molecular formula C7H12O2 B3212451 2-Ethenyl-1,4-dioxepane CAS No. 110129-45-8

2-Ethenyl-1,4-dioxepane

Cat. No.: B3212451
CAS No.: 110129-45-8
M. Wt: 128.17 g/mol
InChI Key: LWLACEZMENHSSL-UHFFFAOYSA-N
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Description

2-Ethenyl-1,4-dioxepane is a cyclic ether compound with the molecular formula C6H10O2 It is characterized by a seven-membered ring containing two oxygen atoms and an ethenyl group attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethenyl-1,4-dioxepane can be synthesized through the radical ring-opening polymerization of cyclic ketene acetals. One common method involves the polymerization of 2-methylene-1,3-dioxepane under radical initiation conditions. The reaction typically requires a radical initiator such as azobisisobutyronitrile (AIBN) and is carried out at elevated temperatures (around 60-80°C) in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves similar polymerization techniques but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification methods such as distillation and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-1,4-dioxepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethenyl-1,4-dioxepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethenyl-1,4-dioxepane primarily involves radical ring-opening polymerization. The ethenyl group undergoes radical addition, leading to the formation of a ring-opened radical intermediate. This intermediate can then propagate the polymerization process, resulting in the formation of polyesters with ester linkages in the backbone .

Comparison with Similar Compounds

Similar Compounds

    2-Methylene-1,3-dioxepane: Similar in structure but with a methylene group instead of an ethenyl group.

    5,6-Benzo-2-methylene-1,3-dioxepane: Contains a benzene ring fused to the dioxepane ring.

    2-Methylene-4-phenyl-1,3-dioxolane: A five-membered ring with a phenyl group attached.

Uniqueness

2-Ethenyl-1,4-dioxepane is unique due to its seven-membered ring structure and the presence of an ethenyl group, which provides distinct reactivity and polymerization characteristics compared to its similar compounds. Its ability to form degradable polyesters makes it particularly valuable in the development of environmentally friendly materials .

Properties

IUPAC Name

2-ethenyl-1,4-dioxepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-7-6-8-4-3-5-9-7/h2,7H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLACEZMENHSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1COCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70763135
Record name 2-Ethenyl-1,4-dioxepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70763135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110129-45-8
Record name 2-Ethenyl-1,4-dioxepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70763135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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